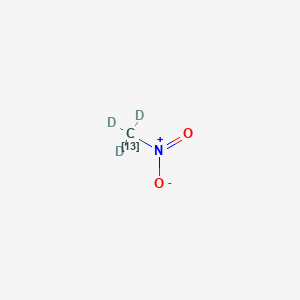

Trideuterio(nitro)(113C)methane

説明

Synthesis Analysis

The synthesis of isotopically labeled methane, such as Trideuterio(nitro)(113C)methane, typically involves the hydrogenation of carbon-13C dioxide over specific catalysts like ruthenium-on-alumina, followed by further processing with ammonia over platinum catalysts at high temperatures.Molecular Structure Analysis

The molecular structure of isotopically labeled methane derivatives, including Trideuterio(nitro)(113C)methane, can be analyzed through techniques such as NMR spectroscopy.Chemical Reactions Analysis

The reactions involving isotopically labeled methane, such as oxidation processes catalyzed by methane monooxygenase, exhibit significant kinetic isotope effects. A detailed exergy analysis and an advanced exergetic analysis are utilized to evaluate a methane autothermal chemical looping reforming experiment carried out on an ICR .Physical And Chemical Properties Analysis

The physical properties of isotopically labeled methane, such as 13CH3D, have been studied for their potential applications in natural gas exploration. The analysis of doubly-substituted methane isotopologues through techniques like FTIR spectroscopy reveals information about their vibrational modes and environmental temperature dependencies.Safety and Hazards

Methane hazards can occur during manufacture, use, and transportation. Although we inhale methane as we breathe, exposure to high concentrations of methane is dangerous . Hazardous events occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents . The safety data sheet indicates that Trideuterio(nitro)(113C)methane is a flammable liquid and vapor, and it is harmful if swallowed .

将来の方向性

The future of NDIR methane detection technology looks promising, with numerous trends and developments anticipated to shape the field in the years to come . Increased miniaturization, integration with artificial intelligence, improvements in power efficiency, and the development of multi-gas NDIR sensors are expected to further enhance the capabilities and widespread adoption of NDIR sensors in methane detection applications .

特性

IUPAC Name |

trideuterio(nitro)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583511 | |

| Record name | Nitro(~13~C,~2~H_3_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.051 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trideuterio(nitro)(113C)methane | |

CAS RN |

112898-45-0 | |

| Record name | Methane-13C-d3, nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(~13~C,~2~H_3_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112898-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)